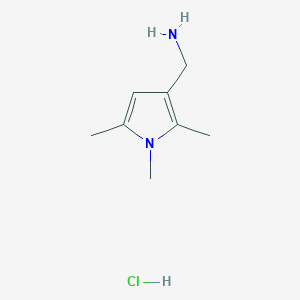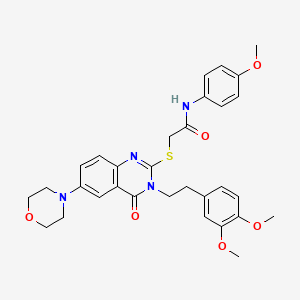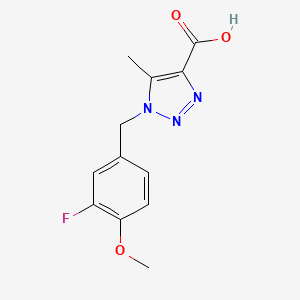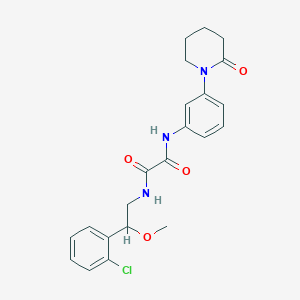![molecular formula C11H16N2O2 B2514915 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one CAS No. 2179723-84-1](/img/structure/B2514915.png)
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one, also known as PD-404,182, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In particular, this compound has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication and repair. This inhibition could explain the antitumor and antiviral properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In animal studies, this compound has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. This compound also has a relatively low toxicity profile, making it safe for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which could limit its potential applications.
将来の方向性
There are several future directions for research on 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more targeted therapies for various diseases. Another area of research could focus on optimizing the synthesis method of this compound to increase its yield and purity. Additionally, more studies could be conducted to explore the potential applications of this compound in agriculture and other fields.
合成法
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one can be synthesized through a multi-step process starting with the reaction of 2,3-diaminobutane with ethyl acrylate. This is followed by a series of reactions including cyclization, oxidation, and reduction to yield the final product. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学的研究の応用
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been shown to have antitumor and antiviral properties. In neuroscience, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have herbicidal properties and could be used as a natural alternative to traditional herbicides.
特性
IUPAC Name |
7-prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-10(15)13-5-3-4-11(8-13)6-9(14)12-7-11/h2H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUPJWMRQCMTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)


![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)



![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)

![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)
